molecular formula C14H10Cl2N2Pt B078230 Bis(benzonitrile)dichloroplatinum(II) CAS No. 14873-63-3

Bis(benzonitrile)dichloroplatinum(II)

Cat. No.: B078230
CAS No.: 14873-63-3
M. Wt: 472.2 g/mol
InChI Key: WAJRCRIROYMRKA-UHFFFAOYSA-L
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Description

Bis(benzonitrile)dichloroplatinum(II): is a platinum-based coordination compound with the chemical formula (C₆H₅CN)₂PtCl₂ . It is known for its application in various catalytic processes and its potential as an immune checkpoint inhibitor in cancer treatment .

Safety and Hazards

Bis(benzonitrile)dichloroplatinum(II) is toxic if swallowed or in contact with skin. It may cause an allergic skin reaction and is fatal if inhaled . It is also irritating to skin, eyes, and the respiratory tract .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(benzonitrile)dichloroplatinum(II) can be synthesized by reacting platinum(II) chloride with benzonitrile. The reaction typically yields a mixture of cis and trans isomers, which can be separated chromatographically. The reaction conditions, such as temperature, influence the proportion of these isomers .

Industrial Production Methods: Industrial production of bis(benzonitrile)dichloroplatinum involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to optimize yield and purity. The separation of isomers is crucial for obtaining the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Bis(benzonitrile)dichloroplatinum(II) can undergo substitution reactions where the benzonitrile ligands are replaced by other ligands.

    Oxidation and Reduction Reactions: The platinum center in bis(benzonitrile)dichloroplatinum can participate in oxidation and reduction reactions, altering its oxidation state.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include phosphines, amines, and other ligands. These reactions typically occur under mild conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used.

Major Products:

Comparison with Similar Compounds

    Cisplatin: Another platinum-based compound used in chemotherapy.

    Carboplatin: A derivative of cisplatin with a different ligand structure.

    Oxaliplatin: A platinum compound with a distinct ligand system used in cancer treatment.

Uniqueness: Bis(benzonitrile)dichloroplatinum(II) is unique due to its specific ligand structure, which allows it to disrupt the PD-1/PD-L1 interaction effectively. This property distinguishes it from other platinum-based compounds primarily used for their cytotoxic effects .

Properties

IUPAC Name

benzonitrile;dichloroplatinum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H5N.2ClH.Pt/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJRCRIROYMRKA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15617-19-3, 14873-63-3
Record name (SP-4-2)-Bis(benzonitrile)dichloroplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15617-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(benzonitrile)dichloroplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14873-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(benzonitrile)dichloroplatinum
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Record name Bis(benzonitrile)dichloroplatinum
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Bis(benzonitrile)dichloroplatinum(II)?

A1: The molecular formula is C14H10Cl2N2Pt, and its molecular weight is 472.25 g/mol. []

Q2: What are the key spectroscopic characteristics of Bis(benzonitrile)dichloroplatinum(II) isomers?

A2: Both cis and trans isomers have been characterized using IR and Raman spectroscopy. [, , ] Additionally, 13C NMR spectroscopy, particularly the chemical shift and coupling to the 195Pt of the cyanide carbon, distinguishes the isomers. [, ] X-ray crystallography has confirmed the structures of both isomers. [, ]

Q3: Does Bis(benzonitrile)dichloroplatinum(II) exist in different isomeric forms?

A3: Yes, Bis(benzonitrile)dichloroplatinum(II) exists as both cis and trans isomers. The ratio of isomers formed during synthesis depends on the reaction temperature. [, ]

Q4: How do the cis and trans isomers of Bis(benzonitrile)dichloroplatinum(II) interconvert?

A4: The cis and trans isomers interconvert in solution, with the equilibrium favoring the trans isomer in CDCl3 at 25°C. [] In benzonitrile, the cis isomer is dominant at room temperature, while the trans isomer prevails at higher temperatures. [] The rate constant for cis-to-trans isomerization is ten times higher than the reverse reaction in CDCl3 at 25°C. []

Q5: How does Bis(benzonitrile)dichloroplatinum(II) react with nucleophiles like methanol?

A5: Both cis and trans isomers react with methanol under basic conditions. The reaction proceeds stepwise, first forming mono-imido ester derivatives and then bis-imido ester derivatives. [, ] This reaction highlights the electrophilic nature of the coordinated nitrile carbon.

Q6: Can Bis(benzonitrile)dichloroplatinum(II) react with β-diketonate carbanions?

A6: Yes, reactions with acetylacetonate and benzoylacetonate carbanions primarily yield N-acetyl β-ketoamine chelates, particularly with the trans isomer. [] This reaction involves nucleophilic attack on the coordinated cyanide carbon followed by an acetyl group migration.

Q7: What are the applications of Bis(benzonitrile)dichloroplatinum(II) in material science?

A7: Bis(benzonitrile)dichloroplatinum(II) has been used to crosslink liquid crystalline polymers containing cyano groups. [, ] This coordination influences the polymer's liquid crystalline behavior, potentially impacting its optical and thermal properties.

Q8: What catalytic properties are associated with Bis(benzonitrile)dichloroplatinum(II)?

A8: While not extensively studied, Bis(benzonitrile)dichloroplatinum(II) is recognized as a potential catalyst for hydrogenation of nitro compounds [] and hydroformylation of alkenes. [] Further research is needed to fully explore its catalytic potential.

Q9: How does UV irradiation impact Bis(benzonitrile)dichloroplatinum(II) in chloroform?

A9: Under 254 nm UV light, cis-[Pt(C6H5CN)2Cl2] converts to H2PtCl6 in chloroform. [] This photochemical reaction likely involves both the metal complex and solvent in the initial step.

Q10: How does Bis(benzonitrile)dichloroplatinum(II) behave as a starting material for other platinum complexes?

A10: It serves as a versatile precursor for various platinum complexes. [, , , , ] The labile benzonitrile ligands can be readily substituted by other ligands, facilitating the synthesis of a diverse range of platinum(II) complexes.

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